molecular formula C11H16ClNO2 B8267847 N-(2-Chloro-3-methoxybenzyl)-2-methoxyethanamine

N-(2-Chloro-3-methoxybenzyl)-2-methoxyethanamine

Cat. No.: B8267847
M. Wt: 229.70 g/mol
InChI Key: CKEJEGUARBQSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-3-methoxybenzyl)-2-methoxyethanamine: is an organic compound that features a benzylamine structure with chloro and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-chloro-3-methoxybenzaldehyde and 2-methoxyethanamine.

    Reaction Steps:

Industrial Production Methods:

    Batch Process: In an industrial setting, the synthesis can be scaled up using batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity.

    Continuous Flow Process: Alternatively, a continuous flow process can be employed for large-scale production, offering advantages in terms of efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, room temperature or mild heating.

    Substitution: Amines, thiols, typically under basic conditions or with the aid of a catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Therapeutic Agent: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

Industry:

    Chemical Manufacturing: It can be used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-Chloro-3-methoxybenzyl)-2-methoxyethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    N-(2-Chloro-3-methoxybenzyl)-2-methoxyethanamine: can be compared to other benzylamine derivatives with similar substituents, such as:

Uniqueness:

  • The presence of both chloro and methoxy groups on the benzyl ring, along with the methoxyethanamine moiety, provides unique chemical properties and reactivity patterns, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2-chloro-3-methoxyphenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-14-7-6-13-8-9-4-3-5-10(15-2)11(9)12/h3-5,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEJEGUARBQSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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